2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
Description
2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated bicyclic core (7,8,9,10-tetrahydrobenzo[c]chromen-6-one) with a chlorine atom at position 2 and a 4-methoxybenzyl ether group at position 2. This compound shares structural similarities with natural urolithins and synthetic benzo[c]chromen-6-one derivatives, which are widely studied for their fluorescence properties and metal-ion sensing capabilities .
Properties
IUPAC Name |
2-chloro-3-[(4-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO4/c1-24-14-8-6-13(7-9-14)12-25-20-11-19-17(10-18(20)22)15-4-2-3-5-16(15)21(23)26-19/h6-11H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZNESOKPPSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzopyran core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxybenzyl group: This step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes:
Use of continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or thioethers.
Scientific Research Applications
2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Signaling pathways: Interference with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on formula C₂₁H₁₉ClO₄. † Hypothesized based on structural analogs.
Key Observations:
Substituent Effects :
- The 4-methoxybenzyloxy group enhances lipophilicity (logP ~4.5–5.0 estimated), facilitating cellular uptake, as observed in THU-OH and related compounds .
- Chlorine at position 2 may introduce electron-withdrawing effects, stabilizing the lactone ring and modulating fluorescence .
Metal Sensing : THU-OH and Urolithin B exhibit selective Iron(III)-mediated fluorescence quenching ("turn-off" behavior). The target compound’s methoxybenzyloxy group may sterically hinder metal coordination compared to the hydroxyl group in THU-OH, necessitating experimental validation .
Fluorescence and Metal Interaction Properties
- THU-OH : Displays strong fluorescence in aqueous environments, quenched selectively by Fe³⁺ with a detection limit of 0.1 µM. The tetrahydro core improves solubility but reduces conjugation, slightly lowering fluorescence intensity compared to unsaturated analogs .
- Urolithin B : Shows faster Fe³⁺-induced quenching but lower cell permeability due to its unsaturated structure .
- Target Compound : Expected to exhibit fluorescence due to the coumarin core. The 4-methoxybenzyloxy group may shift emission wavelengths or alter sensitivity to metal ions compared to hydroxylated analogs .
Biological Activity
2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzochromenes and features a chloro substituent along with a methoxybenzyl ether. Its molecular formula is , and it exhibits notable lipophilicity due to the aromatic and aliphatic components in its structure.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. In vitro studies have shown that such compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation markers in various cell models .
Neuroprotective Properties
Neuroprotection is another area where this compound shows promise. It has been observed to enhance neuronal survival under stress conditions by modulating signaling pathways associated with apoptosis and inflammation. For instance, it may activate the Nrf2 pathway, which is known to regulate antioxidant responses .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . The compound's effect on cell cycle regulation has also been noted, leading to G1 phase arrest in specific cancer types.
Table: Summary of Biological Activities
Case Study: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. The compound was found to reduce markers of oxidative stress in brain tissues .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a moderate half-life. Its distribution profile suggests good penetration into the central nervous system, which is critical for its neuroprotective effects .
Q & A
Q. Optimization factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for ether formation.
- Temperature control : Cyclocondensation requires precise thermal regulation (60–80°C) to avoid side reactions ().
- Catalyst-free methods : Metal-free routes reduce purification complexity ().
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Assigns protons and carbons in the tetrahydrobenzo[c]chromenone core and substituents (e.g., methoxybenzyl group at δ 3.8 ppm for OCH₃) ().
- X-ray crystallography : Resolves stereochemistry and confirms the fused ring system (e.g., monoclinic crystal system, P21/n space group) ().
- HRMS : Validates molecular formula (C₂₁H₁₉ClO₄) and isotopic patterns ().
Basic: What in vitro assays are used for preliminary biological activity screening?
Answer:
- Anticancer activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values ().
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) ().
- Antioxidant potential : DPPH radical scavenging assays to quantify free radical neutralization ().
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) ().
- Structural analogs : Compare activity of derivatives (e.g., 4-chloro vs. 4-methoxy substitutions) to isolate substituent effects ().
- Metabolic stability : Use hepatic microsome assays to assess if discrepancies stem from differential metabolism ().
Advanced: What computational strategies predict binding modes and pharmacokinetics?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or AChE active sites (e.g., hydrogen bonding with methoxybenzyl oxygen) ().
- ADME prediction : SwissADME estimates bioavailability (%F >50% due to moderate logP ~3.2) and blood-brain barrier permeability ().
- MD simulations : Assess ligand-protein complex stability over 100 ns trajectories (GROMACS) ().
Advanced: How do substituents influence bioactivity in structure-activity relationship (SAR) studies?
Answer:
| Substituent | Position | Effect on Activity | Source |
|---|---|---|---|
| 4-Methoxybenzyl | C-3 | Enhances lipophilicity and COX-2 selectivity | |
| Chloro | C-2 | Increases electrophilicity, improving AChE inhibition | |
| Methyl | C-6 | Reduces metabolic clearance (CYP3A4 resistance) |
Q. Methodology :
- Synthesize analogs with systematic substituent variations.
- Test in parallel bioassays and correlate activity with electronic (Hammett σ) and steric parameters ().
Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions?
Answer:
- Directing groups : The 4-methoxybenzyl ether acts as an ortho/para director, favoring substitution at C-5 or C-7 ().
- Lewis acid catalysis : FeCl₃ enhances nitration regioselectivity at electron-rich positions ().
- Protection/deprotection : Temporarily block reactive sites (e.g., ketone protection with ethylene glycol) ().
Advanced: How to design kinetic studies for reaction mechanism elucidation?
Answer:
- Rate determination : Monitor intermediate formation via in situ FTIR (e.g., carbonyl stretch at 1700 cm⁻¹) ().
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways ().
- Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants ().
Advanced: What statistical methods validate bioactivity data reproducibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
